3-phenyl-N-(1-phenylpropyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(1-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-17(16-11-7-4-8-12-16)19-18(20)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYWRPICAQWLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with 1-phenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired amide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-phenylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Analgesic Properties
Research indicates that analogs of 3-phenyl-N-(1-phenylpropyl)propanamide may exhibit significant analgesic effects. Compounds structurally similar to this amide have been studied for their interaction with opioid receptors, particularly the mu-opioid receptor.
Case Study:
A study published in 2023 highlighted the synthesis of various propanamide derivatives, demonstrating their potency as synthetic agonists at opioid receptors. The structure-activity relationship (SAR) indicated that modifications to the phenyl groups could enhance analgesic effects while reducing side effects such as respiratory depression .
Antibacterial Activity
The compound has also been investigated for its potential as a quorum sensing (QS) antagonist. QS is a communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence.
Case Study:
In a 2019 study, researchers explored the ability of N-substituted propanamides to inhibit QS phenotypes in Gram-negative bacteria such as Vibrio harveyi. The findings revealed that certain analogs could effectively disrupt QS signaling pathways, suggesting potential applications in treating antibiotic-resistant infections .
Therapeutic Applications in Neurological Disorders
There is emerging interest in the role of this compound in neurological disorders, particularly due to its structural similarity to compounds used in treating conditions like Alzheimer’s disease.
Case Study:
A patent application noted the potential therapeutic effects of propanamide derivatives on neurodegenerative diseases. The research indicated that these compounds could modulate neurotransmitter systems, providing a basis for further investigation into their efficacy against cognitive decline .
Data Tables
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a propanamide moiety.
N-phenylpropanamide: Similar structure but lacks the additional phenyl group on the nitrogen atom.
N-(1-phenylethyl)propanamide: Similar but with a different alkyl chain length
Uniqueness
3-phenyl-N-(1-phenylpropyl)propanamide is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with molecular targets, making it a valuable compound for research and development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-phenyl-N-(1-phenylpropyl)propanamide, and how do reaction parameters influence yield?
- The compound is typically synthesized via multi-step organic reactions, including amide bond formation between substituted phenylpropylamines and propanoyl derivatives. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Example: Propionic anhydride-mediated acylation under reflux yields 79.9% product .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques confirm purity and structural integrity post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR verifies aromatic and aliphatic proton environments (e.g., δ 7.24–7.40 ppm for phenyl groups) .
- HRMS : Validates molecular weight (e.g., [M]+ at m/z 387.0713) .
- GC/MS : Monitors reaction progress and identifies byproducts .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations) .
- Decoupling experiments : Resolve overlapping signals in ¹H NMR .
- Isotopic labeling : Trace reaction pathways to confirm intermediate structures .
Q. What computational methods predict the compound’s binding interactions with biological targets?
- Molecular docking : Simulate interactions with enzymes (e.g., using AutoDock Vina) to identify binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .
Q. How do substituents on phenyl groups influence reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .
- Steric effects : Bulky substituents (e.g., isopropyl) reduce reaction rates by hindering access to reactive sites .
- Quantify via Hammett plots to correlate substituent σ values with rate constants .
Q. What strategies optimize reaction conditions to minimize impurities like unreacted intermediates?
- In-situ monitoring : Use TLC/HPLC to track reaction progression and terminate at optimal conversion .
- Scavenging agents : Add molecular sieves to absorb water in moisture-sensitive reactions .
- Temperature gradients : Stepwise heating/cooling suppresses side reactions (e.g., hydrolysis) .
Q. How can kinetic studies elucidate mechanisms in acid-catalyzed environments?
- Stopped-flow spectroscopy : Measure rapid protonation steps (e.g., k₁ ~ 10³ M⁻¹s⁻¹) .
- Isotope effects : Compare rates with D₂O vs. H₂O to identify rate-determining steps .
- Arrhenius plots : Determine activation energy (Eₐ) for acid-mediated degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
